3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride

Lipophilicity LogP Regioisomer comparison

Researchers often face batch inconsistency and incorrect isomer supply when sourcing 3-pyridyl piperidine building blocks, derailing CH24H inhibitor projects. This 3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride (CAS 1600563-01-6) eliminates that risk. - Confirmed 3-pyridyl regioisomer - matches the PDB 7N3L co-crystal binding vector; LogP 1.69 vs. 0.9 for 2-isomer. - 98% purity; HCl salt for direct aqueous solubility, ideal for CYP inhibition assays with minimal DMSO. - Certified single-CAS material (1600563-01-6); not confused with free base (1221278-60-9) or dihydrochloride (1301738-69-1).

Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
CAS No. 1600563-01-6
Cat. No. B1405196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride
CAS1600563-01-6
Molecular FormulaC11H15ClN2O
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)C2=CN=CC=C2.Cl
InChIInChI=1S/C11H14N2O.ClH/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H
InChIKeyLFWOUWWXXWLKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride (CAS 1600563-01-6) – Basic Identity and Sourcing Profile for Research Procurement


3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride (CAS 1600563-01-6), also named piperidin-3-yl(pyridin-3-yl)methanone hydrochloride, is a heterocyclic building block consisting of a piperidine ring connected to a 3-pyridyl moiety via a carbonyl linker, with a molecular formula of C₁₁H₁₅ClN₂O and a molecular weight of 226.70 g/mol . It is a hydrochloride salt form, which enhances its aqueous solubility relative to the free base, making it advantageous for biological and chemical research applications . The compound is commercially available from multiple suppliers at purities of 97–98%, typically with storage requirements of sealed, dry conditions at 2–8°C .

CH24H/CYP46A1 inhibitor synthesis: core 3-piperidinyl-pyridine pharmacophore building block
Medicinal chemistry library diversification with orthogonal piperidine-NH and pyridine C-4 handles
Hydrochloride salt for aqueous buffer compatibility in biological assays without pre-neutralization
Reported solubility enhancement over free base (CAS 1221278-60-9)

Why 3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride Cannot Be Freely Substituted by Its Regioisomers or Free Base Forms


The pyridine nitrogen position (3-pyridyl) and the salt form (monohydrochloride) are critical determinants of both chemical reactivity and biological recognition. The 3-pyridyl carbonyl orientation directly influences the trajectory of the hydrogen-bond acceptor/donor vector, which is essential for structure-based design efforts targeting enzymes such as cholesterol 24-hydroxylase (CH24H) [1]. Furthermore, the hydrochloride salt substantially improves aqueous solubility over the free base, affecting solution-phase handling in biological assays, while the predicted lipophilicity of the 3-pyridyl isomer (LogP ~1.69) differs markedly from the 2-pyridyl isomer (XLogP3-AA 0.9), which would alter membrane permeability and pharmacokinetic properties if substituted [2].

Regioisomer mismatch 2-Pyridyl or 4-pyridyl regioisomers may disrupt the critical pyridine-nitrogen hydrogen-bond network observed in CH24H co-crystal structures (PDB 7N3L).
Salt form shift Free base (CAS 1221278-60-9) may limit aqueous solubility and alter solution-phase handling in biological assay workflows.
Lipophilicity difference Predicted LogP difference (~0.79) between 3-pyridyl and 2-pyridyl isomers may change membrane permeability context in cell-based assays.

Quantitative Differentiation Evidence for 3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride – A Head-to-Head Guide Against Alternatives


Lipophilicity Advantage: 3-Pyridyl Isomer Exhibits Higher Predicted LogP Than 2-Pyridyl Regioisomer

The target 3-pyridyl isomer hydrochloride displays a predicted LogP of 1.6857, whereas the 2-pyridyl regioisomer (free base, CAS 1060817-03-9) has a computed XLogP3-AA of 0.9 [1]. This difference of approximately 0.79 log units represents a roughly 6-fold higher predicted partition coefficient for the 3-pyridyl isomer, which may correlate with improved membrane permeability in cell-based assays. No directly measured LogD7.4 values are available for either compound.

Lipophilicity context
Cross-study comparable
Target LogP = 1.6857 vs 2-pyridyl regioisomer XLogP3-AA = 0.9; ΔLogP ≈ +0.79 (6.2× partition coefficient ratio)
May correlate with higher membrane permeability in cell-based assays
Computational predictions; target as HCl salt, comparator as free base
Lipophilicity LogP Regioisomer comparison Drug-likeness

Aqueous Solubility Enhancement: Hydrochloride Salt Provides Handling Advantage Over Free Base Forms

The hydrochloride salt form of the target compound is explicitly noted by suppliers to enhance aqueous solubility relative to the free base (CAS 1221278-60-9) . While quantitative mg/mL solubility data are not publicly reported for either form, the general expectation for piperidine hydrochloride salts is an improvement in aqueous solubility of 10- to 100-fold depending on pH and counterion, based on class-level behavior of structurally related piperidine and pyridine compounds [1].

Solubility context
Class-level inference
HCl salt: qualitative water-soluble; class-level typical improvement 10–100× for piperidine HCl salts
Supports direct aqueous buffer use, reducing vehicle-related artifacts
Exact solubility values not publicly reported; data to verify
Solubility Salt form Formulation Aqueous stability

Documented Application Context: Core Pharmacophore for Brain-Penetrant Cholesterol 24-Hydroxylase (CH24H) Inhibitors

The 3-piperidinyl pyridine scaffold, of which the target compound is the core building block, has been validated by Takeda Pharmaceutical in structure-based drug design (SBDD) for CH24H/CYP46A1 inhibition [1]. The J. Med. Chem. 2022 publication demonstrates that 3,4-disubstituted pyridine derivatives based on this core achieved IC₅₀ values down to 8.5 nM, with oral administration at 30 mg/kg in mice confirming brain penetration and 26% reduction of 24(S)-hydroxycholesterol levels in brain tissue [1]. While the target compound itself is not the final inhibitor, it serves as the essential synthetic precursor for generating the 3-piperidinyl pyridine moiety required for CH24H active-site binding [2].

CH24H pharmacophore validation
Supporting evidence
3-Piperidinyl pyridine scaffold used to synthesize CH24H inhibitors (IC₅₀ = 8.5 nM); 26% brain 24HC reduction at 30 mg/kg p.o. in mice
3-Pyridyl orientation required to reproduce published binding mode (PDB 7N3L)
J. Med. Chem. 2022, 65, 3343-3358; Takeda SBDD campaign
Cholesterol 24-hydroxylase CH24H CYP46A1 Neuroscience SBDD

Purity and Sourcing Transparency: 97–98% Assay with Direct CoA Availability from Major Suppliers

The target compound is available from Sigma-Aldrich (MilliporeSigma) at 97% purity and from Chemscene at 98% purity, both with certificates of analysis (CoA) available upon download . The 4-pyridyl regioisomer hydrochloride (CAS 1864074-81-6) is typically offered at 95% purity from alternative suppliers . The 2% purity differential, while seemingly small, can be significant in fragment-based screening or medicinal chemistry campaigns where impurities at the 5% level may generate false-positive hits.

Purity advantage
Cross-study comparable
97% (Sigma-Aldrich), 98% (Chemscene) vs 4-pyridyl regioisomer typically 95%; ~40% relative reduction in total impurities
Reduces off-target risk in screening and improves synthetic stoichiometry accuracy
Analytical method (HPLC vs TLC) not uniformly specified; CoA review recommended
Purity Quality control CoA Procurement

Procurement-Relevant Application Scenarios for 3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride (1600563-01-6)


Neuroscience Drug Discovery: Synthesis of CH24H/CYP46A1 Inhibitors for Brain Cholesterol Homeostasis Studies

This compound provides the core 3-piperidinyl-pyridine pharmacophore required for potent and selective cholesterol 24-hydroxylase (CH24H) inhibitors, as validated by Takeda's J. Med. Chem. 2022 publication . Researchers synthesizing derivatives for brain cholesterol regulation studies must use the 3-pyridyl regioisomer specifically to reproduce the binding interactions observed in the CYP46A1 co-crystal structure (PDB 7N3L) [1]. The hydrochloride salt enables direct use in parallel synthesis and fragment elaboration without pre-neutralization steps.

Medicinal Chemistry Library Synthesis: Diversification at the Piperidine NH and Pyridine C-4 Position

The free piperidine NH and unsubstituted pyridine 4-position offer dual orthogonal diversification handles. The favorable LogP of 1.69 and moderate TPSA of 42 Ų place this scaffold within lead-like chemical space, while the 3-pyridyl orientation directs the nitrogen lone pair for metal-coordination or hydrogen-bonding interactions distinct from 2- or 4-pyridyl isomers . Procurement of the 3-pyridyl HCl salt ensures consistent reactivity in amide coupling, reductive amination, and nucleophilic aromatic substitution sequences.

Biochemical Assay Standard: Soluble Piperidine-Pyridine Reference Probe for Enzyme Inhibition Screens

The enhanced aqueous solubility of the HCl salt relative to the free base makes this compound suitable for direct dissolution in aqueous buffer systems at micromolar to millimolar concentrations . This property is particularly advantageous for labs conducting CH24H or related cytochrome P450 inhibition assays, where DMSO concentrations must be minimized to avoid solvent artifacts [1].

Academic Core Facility Procurement: Reliable Building Block for Multi-User Synthesis Platforms

With certified purity of 97–98% from major suppliers (Sigma-Aldrich, Chemscene) and defined storage conditions (sealed dry, 2–8°C), this compound meets the quality standards required for shared synthetic facilities where batch-to-batch consistency across multiple user projects is essential [1]. The unambiguous CAS registry number (1600563-01-6) prevents confusion with the free base (CAS 1221278-60-9) or dihydrochloride (CAS 1301738-69-1) forms.

Application
Selection Property
Validation Focus
CH24H/CYP46A1 inhibitor synthesis
3-Pyridyl regioisomer identity
Binding-mode confirmation in target co-crystal structure
Medicinal chemistry library diversification
Orthogonal piperidine-NH and pyridine C-4 handles
Reactivity consistency in amide coupling and reductive amination
Aqueous biochemical assay standard
Hydrochloride salt solubility
Solvent-artifact minimization in P450 inhibition screens
Multi-user core facility procurement
Certified purity (97–98%) and defined CAS
Batch-to-batch consistency and unambiguous identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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